An In-depth Technical Guide to the Molecular Structure and Stereochemistry of Methyl 2-amino-4-cyclohexyl-butanoate
An In-depth Technical Guide to the Molecular Structure and Stereochemistry of Methyl 2-amino-4-cyclohexyl-butanoate
For Researchers, Scientists, and Drug Development Professionals
Abstract
This technical guide provides a comprehensive analysis of the molecular structure and stereochemistry of Methyl 2-amino-4-cyclohexyl-butanoate, a non-proteinogenic amino acid ester of significant interest in medicinal chemistry. The incorporation of a cyclohexyl moiety into the amino acid backbone imparts unique conformational constraints and lipophilicity, making it a valuable building block in the design of novel therapeutics.[1] This document will delve into the stereochemical intricacies of the molecule, outline a robust stereoselective synthetic pathway, and provide detailed analytical protocols for its characterization. The content is structured to offer both foundational knowledge and actionable experimental insights for researchers in the field.
Introduction: The Significance of Cyclohexyl-Containing Amino Acids
The modification of amino acid side chains is a cornerstone of modern drug discovery, enabling the fine-tuning of pharmacological and pharmacokinetic properties. The replacement of aromatic or linear aliphatic side chains with a cyclohexyl group can lead to enhanced metabolic stability, improved binding affinity through increased van der Waals interactions, and altered conformational preferences.[1] These attributes have led to the successful incorporation of cyclohexyl-containing amino acids into a range of therapeutic agents, including antivirals and anticancer drugs. Methyl 2-amino-4-cyclohexyl-butanoate serves as a key intermediate in the synthesis of more complex molecules, where the control of its stereochemistry is paramount to achieving the desired biological activity.[2]
Molecular Structure and Stereoisomerism
Methyl 2-amino-4-cyclohexyl-butanoate possesses a chiral center at the α-carbon (C2), giving rise to two enantiomers: (S)-Methyl 2-amino-4-cyclohexyl-butanoate and (R)-Methyl 2-amino-4-cyclohexyl-butanoate.
Caption: Molecular structure of Methyl 2-amino-4-cyclohexyl-butanoate with the chiral center (Cα) indicated by an asterisk.
The spatial arrangement of the four different substituents (amino group, carboxyl group, hydrogen atom, and the 2-cyclohexylethyl group) around the α-carbon determines the absolute configuration of each enantiomer. The Cahn-Ingold-Prelog (CIP) priority rules are used to assign the (R) or (S) designation. The biological activity of chiral molecules is often highly dependent on their stereochemistry, with one enantiomer (the eutomer) exhibiting the desired therapeutic effect, while the other (the distomer) may be inactive or even produce undesirable side effects.[2]
Caption: Enantiomers of Methyl 2-amino-4-cyclohexyl-butanoate as non-superimposable mirror images.
Stereoselective Synthesis
The synthesis of enantiomerically pure Methyl 2-amino-4-cyclohexyl-butanoate is crucial for its application in drug development. A robust and scalable stereoselective synthesis is paramount. The following proposed pathway utilizes a well-established method for asymmetric amino acid synthesis, starting from a chiral auxiliary.[3][4]
Caption: Proposed workflow for the stereoselective synthesis of (S)-Methyl 2-amino-4-cyclohexyl-butanoate.
Detailed Experimental Protocol (Proposed)
Step 1: Acylation of the Chiral Auxiliary
-
To a solution of (S)-2-phenyloxazolidinone (1.0 eq.) in anhydrous tetrahydrofuran (THF) at -78 °C under a nitrogen atmosphere, add n-butyllithium (1.05 eq.) dropwise.
-
Stir the resulting solution for 30 minutes at -78 °C.
-
Add a solution of cyclohexylacetyl chloride (1.1 eq.) in anhydrous THF dropwise.
-
Allow the reaction mixture to warm to room temperature and stir for 12 hours.
-
Quench the reaction with a saturated aqueous solution of ammonium chloride and extract with ethyl acetate.
-
Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
-
Purify the crude product by flash column chromatography on silica gel to yield the acylated chiral auxiliary.
Step 2: Asymmetric Alkylation
-
To a solution of the acylated chiral auxiliary (1.0 eq.) in anhydrous THF at -78 °C, add lithium diisopropylamide (LDA) (1.1 eq.) dropwise.
-
Stir the solution for 1 hour at -78 °C to form the lithium enolate.
-
Add 2-bromoethylcyclohexane (1.2 eq.) to the solution and stir at -78 °C for 4 hours.
-
Allow the reaction to warm slowly to room temperature and stir overnight.
-
Quench the reaction with saturated aqueous ammonium chloride and extract with ethyl acetate.
-
Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, and concentrate.
-
Purify the product by flash chromatography to obtain the alkylated product with high diastereoselectivity.
Step 3: Hydrolysis and Removal of the Chiral Auxiliary
-
Dissolve the alkylated product (1.0 eq.) in a mixture of THF and water (3:1).
-
Add lithium hydroxide (2.0 eq.) and stir the mixture at room temperature for 4 hours.
-
Acidify the reaction mixture to pH 2 with 1 M HCl.
-
Extract the aqueous layer with dichloromethane to remove the recovered chiral auxiliary.
-
Adjust the pH of the aqueous layer to 7 with a saturated sodium bicarbonate solution.
-
Lyophilize the aqueous solution to obtain the crude (S)-2-amino-4-cyclohexylbutanoic acid.
Step 4: Esterification
-
Suspend the crude amino acid (1.0 eq.) in methanol.
-
Cool the suspension to 0 °C and add thionyl chloride (1.2 eq.) dropwise.[5]
-
Allow the reaction mixture to warm to room temperature and stir for 24 hours.
-
Remove the solvent under reduced pressure.
-
Dissolve the residue in a minimal amount of water and basify with a saturated sodium bicarbonate solution.
-
Extract the product with ethyl acetate, dry the organic layer over anhydrous sodium sulfate, and concentrate to yield (S)-Methyl 2-amino-4-cyclohexyl-butanoate.
Analytical Characterization
Rigorous analytical characterization is essential to confirm the structure and stereochemical purity of the synthesized compound.
Nuclear Magnetic Resonance (NMR) Spectroscopy
NMR spectroscopy is a powerful tool for elucidating the molecular structure. Based on established chemical shift prediction models, the following ¹H and ¹³C NMR data are expected for Methyl 2-amino-4-cyclohexyl-butanoate.[6][7][8]
Table 1: Predicted ¹H and ¹³C NMR Chemical Shifts
| Atom Position | Predicted ¹H Chemical Shift (ppm) | Predicted ¹³C Chemical Shift (ppm) |
| Cα-H | ~3.5 | ~54 |
| -NH₂ | ~1.5-2.5 (broad) | - |
| Cβ-H₂ | ~1.6-1.8 | ~33 |
| Cγ-H₂ | ~1.3-1.5 | ~35 |
| Cyclohexyl-H | ~0.8-1.8 (complex multiplet) | ~26, ~33, ~34 |
| -OCH₃ | ~3.7 | ~52 |
| C=O | - | ~175 |
Note: Predicted chemical shifts are estimates and may vary depending on the solvent and experimental conditions.
Mass Spectrometry (MS)
Mass spectrometry provides information about the molecular weight and fragmentation pattern of the molecule. For Methyl 2-amino-4-cyclohexyl-butanoate, electron ionization (EI) would likely lead to the following key fragments.[9][10][11][12]
Table 2: Predicted Mass Spectrometry Fragmentation
| m/z | Proposed Fragment |
| 199 | [M]⁺ (Molecular Ion) |
| 140 | [M - COOCH₃]⁺ |
| 116 | [M - C₆H₁₁]⁺ |
| 83 | [C₆H₁₁]⁺ (Cyclohexyl cation) |
| 74 | [H₂N=CH-COOCH₃]⁺ |
Chiral Analysis and Separation
Confirmation of enantiomeric purity is critical. Chiral High-Performance Liquid Chromatography (HPLC) is the most common and reliable method for this purpose.
Chiral HPLC Protocol (General)
-
Column: A chiral stationary phase (CSP) column, such as one based on derivatized cellulose or amylose, is typically used.[13]
-
Mobile Phase: A mixture of a non-polar solvent (e.g., hexane or heptane) and a polar modifier (e.g., isopropanol or ethanol) is commonly employed. The exact ratio will need to be optimized to achieve baseline separation of the enantiomers.
-
Detection: UV detection at a low wavelength (e.g., 210 nm) is suitable for this compound.
-
Sample Preparation: Dissolve a small amount of the synthesized product in the mobile phase.
-
Analysis: Inject the sample onto the HPLC system and monitor the retention times of the two enantiomers. The enantiomeric excess (%ee) can be calculated from the peak areas of the two enantiomers.
Caption: Workflow for the chiral separation of enantiomers by HPLC.
Conclusion
This technical guide has provided a detailed overview of the molecular structure, stereochemistry, and analytical characterization of Methyl 2-amino-4-cyclohexyl-butanoate. The proposed stereoselective synthetic route offers a practical approach for obtaining this valuable building block in high enantiomeric purity. The provided analytical data and protocols serve as a robust starting point for researchers aiming to synthesize, characterize, and utilize this compound in their drug discovery and development efforts. A thorough understanding of its stereochemical properties is fundamental to unlocking its full potential in the creation of novel and effective therapeutic agents.
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